cyclopentyl 2-methyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
cyclopentyl 2-methyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyclopentyl ring, a quinoline core, and various functional groups such as a propoxyphenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 2-methyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst.
Addition of the Propoxyphenyl Group: The propoxyphenyl group can be added through a nucleophilic substitution reaction using a suitable propoxyphenyl halide.
Formation of the Carboxylate Ester: The carboxylate ester can be formed through esterification using a carboxylic acid and an alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
cyclopentyl 2-methyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group, where the propoxy group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
cyclopentyl 2-methyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopentyl 2-methyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
cyclopentyl 2-methyl-5-oxo-4-[2-(propyloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:
- Cyclopentyl 4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .
- Cyclopentyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .
- Methyl 2,7,7-trimethyl-5-oxo-4-(2-propoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate .
These compounds share similar structural features but differ in the substituents attached to the quinoline core. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H31NO4 |
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Molecular Weight |
409.5g/mol |
IUPAC Name |
cyclopentyl 2-methyl-5-oxo-4-(2-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H31NO4/c1-3-15-29-21-14-7-6-11-18(21)23-22(25(28)30-17-9-4-5-10-17)16(2)26-19-12-8-13-20(27)24(19)23/h6-7,11,14,17,23,26H,3-5,8-10,12-13,15H2,1-2H3 |
InChI Key |
QASXIOXDLWDWPH-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCC4)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C2C3=C(CCCC3=O)NC(=C2C(=O)OC4CCCC4)C |
Origin of Product |
United States |
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